![molecular formula C16H24N4O4S B4438642 N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438642.png)
N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as Nafamostat mesylate, is a synthetic serine protease inhibitor that has been widely used in scientific research. It was first introduced in Japan in 1986 as an anticoagulant and has since been used for various purposes, including the treatment of acute pancreatitis and disseminated intravascular coagulation.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide mesylate works by inhibiting the activity of various serine proteases, including thrombin, trypsin, and activated protein C. It does so by binding to the active site of the protease and forming a stable complex, thereby preventing the protease from cleaving its substrate. In addition, it has been found to inhibit the activity of furin, a proprotein convertase that is involved in the processing of viral proteins and the activation of various growth factors.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide mesylate has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and antiviral activities. It inhibits the coagulation cascade by blocking the activity of thrombin and activated protein C, thereby preventing the formation of blood clots. It also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, and the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses. In addition, it has been found to inhibit the replication of various viruses by blocking the processing of viral proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide mesylate has several advantages for lab experiments, including its broad-spectrum activity against various serine proteases and its ability to inhibit the replication of various viruses. It is also relatively stable and can be stored at room temperature for extended periods. However, it has some limitations, including its low solubility in aqueous solutions, which may require the use of organic solvents for its preparation. It also has some cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for the use of N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide mesylate in scientific research. One area of interest is its potential use in the treatment of COVID-19, as it has been found to inhibit the replication of SARS-CoV-2 in vitro. Another area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis in various animal models. In addition, its ability to inhibit furin may make it a useful tool for studying the processing of viral proteins and the activation of growth factors.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide mesylate has been used in various scientific research fields, including cancer research, viral infections, and organ transplantation. In cancer research, it has been shown to inhibit tumor growth and metastasis by suppressing the activity of proteases involved in cancer cell invasion and migration. In viral infections, it has been found to inhibit the replication of various viruses, including HIV, hepatitis B and C, and SARS-CoV-2. In organ transplantation, it has been used as an anticoagulant to prevent thrombosis and as an immunosuppressant to prevent rejection.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12(21)17-14-5-4-6-15(11-14)18-16(22)13-7-9-20(10-8-13)25(23,24)19(2)3/h4-6,11,13H,7-10H2,1-3H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVGLHBIUFQJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



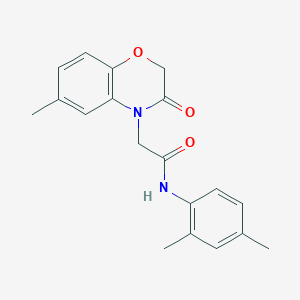
![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)
![N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4438584.png)
![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)

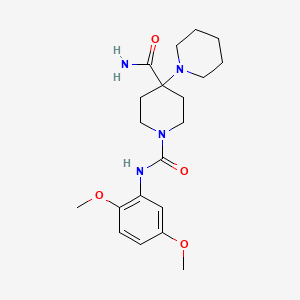
![4-[4-(2-fluorophenyl)-1-piperazinyl]tetrazolo[1,5-a]quinoxaline](/img/structure/B4438648.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4438651.png)
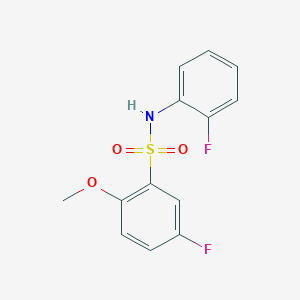

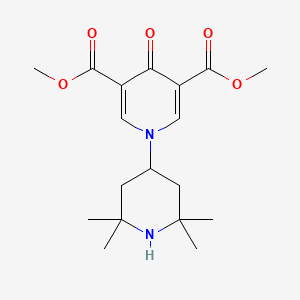
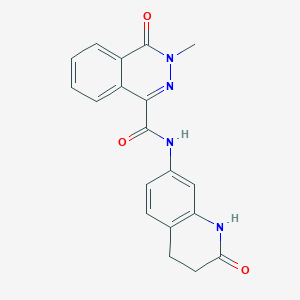
![N-(4-methoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438671.png)
